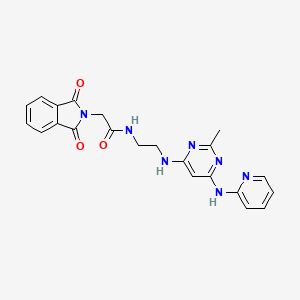
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Antimicrobial Activity
A series of compounds including pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized, showcasing the versatility of similar chemical structures in creating antimicrobial agents. The antimicrobial screening of these compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in medical research and therapeutic applications (Hossan et al., 2012).
Anti-inflammatory and Anticonvulsant Activities
Novel derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamides were synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. These compounds showed promising results in both in-vitro and in-vivo models, indicating their potential for development into therapeutic agents for inflammation and seizure disorders. Their efficacy was further supported by molecular docking studies to understand their binding affinity, providing insights into their mechanism of action (Nikalje et al., 2015).
Enhancement with Molecular Imprinted Polymers
Research into the enhancement of molecular imprinted polymers with compounds featuring 2-(1,3-dioxoisoindolin-2-yl) moieties has shown promising results. These polymers were investigated for their structural properties, stability, and potential applications in various fields, including antimicrobial activities and the improvement of material properties like tensile strength in paper sheets. This research opens new avenues for the application of such compounds in materials science and bioactive materials (Fahim & Abu-El Magd, 2021).
Synthesis and Characterization for Anticancer Applications
The synthesis and characterization of new compounds containing the 2-(1,3-dioxoisoindolin-2-yl) moiety, conjugated with molecules like 6- mercaptopurine or 2- aminothiazole, have been explored for their anticancer properties. These studies aim to develop novel therapeutic agents by understanding the molecular interactions and effectiveness of these compounds against cancer cells, highlighting the potential of such chemical structures in oncological research (Nadhum & Mohammed, 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.
Please consult with a professional chemist or researcher for more detailed and specific information. It’s important to note that working with chemicals should always be done in a controlled environment following all safety protocols.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-14-26-18(12-19(27-14)28-17-8-4-5-9-23-17)24-10-11-25-20(30)13-29-21(31)15-6-2-3-7-16(15)22(29)32/h2-9,12H,10-11,13H2,1H3,(H,25,30)(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHQEKRSYLKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
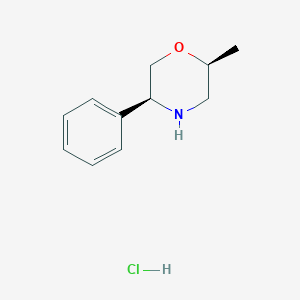
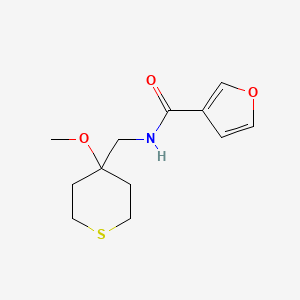
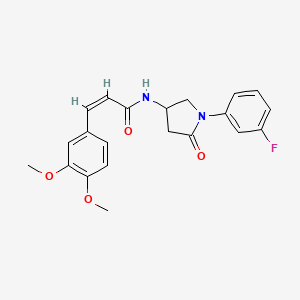
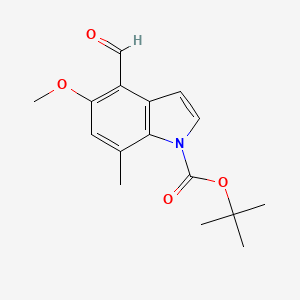
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
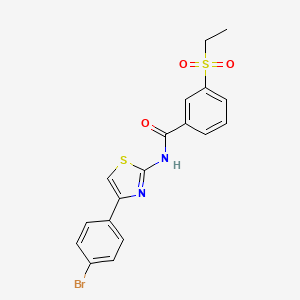
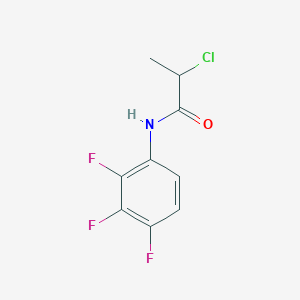
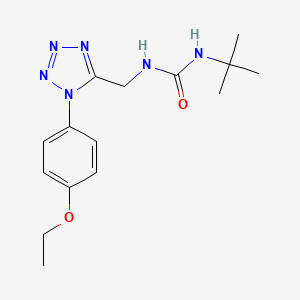
![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)